2-Hydroxy Probenecid

説明

Contextualization as a Primary Metabolite of Probenecid in Research

Probenecid undergoes extensive metabolism in the liver, leading to the formation of several metabolites, including 2-Hydroxy Probenecid. mims.comnih.govmims.com This process primarily involves the oxidation of the alkyl side chains of the parent drug. nih.govnih.gov Specifically, this compound is formed through hydroxylation at the 2-position of the N-propyl side chain. nih.govkarger.com

In vivo and in vitro studies using liver preparations from various species, including humans, have confirmed that the metabolism of probenecid is primarily limited to its side chain, resulting in mono-N-depropylation and hydroxylation to form this compound and 3-hydroxy probenecid. nih.gov Notably, no observable plasma peaks for the 2-hydroxy metabolite were identified in some studies, suggesting its concentrations may be significantly lower than the parent drug. karger.com However, its consistent detection in urinary excretion profiles underscores its role as a notable metabolite. karger.com

Significance in Mechanistic and Dispositional Studies of Uricosuric Agents

The study of this compound is integral to understanding the broader mechanisms of uricosuric agents like probenecid. Probenecid itself is a classic inhibitor of organic anion transport in the kidney and other organs. nih.gov It competitively inhibits the reabsorption of uric acid at the proximal convoluted tubule by targeting organic anion transporters (OATs), thereby increasing uric acid excretion. drugbank.compharmgkb.orgwikipedia.org

Furthermore, understanding the interaction of metabolites like this compound with various transporters is crucial. Probenecid is known to inhibit several organic anion transporters, including OAT1, OAT3, and URAT1. nih.govnih.gov This inhibition affects the transport of numerous endogenous and exogenous compounds. nih.govtandfonline.com Investigating whether this compound retains any of the inhibitory activity of the parent compound on these transporters is a key area of research for understanding potential drug-drug and drug-metabolite interactions.

Overview of Current Research Trajectories for this compound

Quantitative Analysis: Developing more sensitive analytical methods to accurately quantify the plasma concentrations of this compound. This will enable a more precise determination of its formation, distribution, and elimination kinetics. karger.com

Transporter Interaction Studies: Investigating the specific interactions of this compound with various renal and hepatic transporters. This research aims to determine if the metabolite contributes to the uricosuric effect or influences the transport of other drugs, potentially leading to drug interactions. drugbank.com

Metabolic Pathway Elucidation: Further characterizing the specific enzymes responsible for the formation of this compound. Studies have suggested the involvement of multiple forms of microsomal oxidative enzymes. nih.gov A deeper understanding of these pathways could help predict individual variability in probenecid metabolism.

Pharmacodynamic Activity: Assessing whether this compound possesses any intrinsic pharmacological activity, either similar to or distinct from probenecid. While primarily considered a metabolite, understanding its own potential effects is crucial for a complete pharmacological profile.

Interactive Data Table: Key Transporters Interacting with Probenecid

| Transporter | Alias(es) | Location | Function | Interaction with Probenecid |

| OAT1 | SLC22A6 | Basolateral membrane of renal proximal tubule cells | Uptake of organic anions from the blood into the kidney cells for secretion. nih.gov | Inhibited by probenecid. nih.govnih.gov |

| OAT3 | SLC22A8 | Basolateral membrane of renal proximal tubule cells | Uptake of a wide range of organic anions from the blood. nih.gov | Inhibited by probenecid. nih.govnih.gov |

| URAT1 | SLC22A12 | Apical membrane of renal proximal tubule cells | Reabsorption of uric acid from the urine back into the blood. nih.gov | Inhibited by probenecid, leading to increased uric acid excretion. pharmgkb.orgnih.gov |

| OAT2 | SLC22A7 | Basolateral side of the proximal tubule in the kidney | Mediates uptake of compounds like prostaglandin F(2alpha). drugbank.com | Significantly inhibited by probenecid. drugbank.com |

| OAT4 | SLC22A11 | Apical membrane of renal proximal tubule cells | Involved in the transport of various organic anions, including estrone sulfate. drugbank.com | Inhibited by probenecid. drugbank.com |

| Pannexin 1 | PANX1 | Cell membrane | Forms channels involved in inflammation. wikipedia.org | Inhibited by probenecid. wikipedia.org |

特性

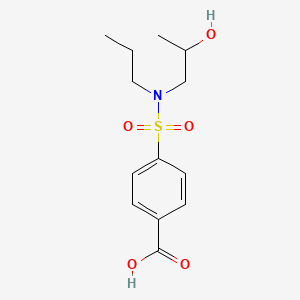

IUPAC Name |

4-[2-hydroxypropyl(propyl)sulfamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO5S/c1-3-8-14(9-10(2)15)20(18,19)12-6-4-11(5-7-12)13(16)17/h4-7,10,15H,3,8-9H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSENJUHYDIWQAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC(C)O)S(=O)(=O)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90780349 | |

| Record name | 4-[(2-Hydroxypropyl)(propyl)sulfamoyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90780349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28242-02-6 | |

| Record name | 4-[(2-Hydroxypropyl)(propyl)sulfamoyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90780349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Chemistry and Structural Modification of 2-hydroxy Probenecid

Methodologies for Targeted Synthesis of 2-Hydroxy Probenecid

The precise introduction of a hydroxyl group at the 2-position of the propyl side chain of Probenecid presents a significant synthetic challenge. Researchers have explored various methodologies to achieve this transformation with high selectivity and efficiency.

Regioselective Hydroxylation Strategies

Regioselective hydroxylation aims to direct the introduction of a hydroxyl group to a specific carbon atom within a molecule. While direct chemical hydroxylation of an unactivated C-H bond, such as that in the propyl chain of Probenecid, is challenging, advanced catalytic systems offer potential solutions. For instance, ruthenium(II)-catalyzed oxidative Heck reactions have demonstrated high regioselectivity in the functionalization of complex molecules, providing a possible avenue for the targeted hydroxylation of Probenecid analogues. rsc.org The development of such catalytic systems is an active area of research, with the goal of achieving precise C-H functionalization on complex drug molecules.

Enzymatic Synthesis Approaches

Biocatalysis, utilizing enzymes such as cytochrome P450 monooxygenases (P450s), offers a powerful alternative for the regioselective hydroxylation of drug molecules. Engineered P450 enzymes have shown remarkable success in the selective C-H hydroxylation of various substrates at chemically unactivated positions. acs.org For example, panels of engineered P450BM3 enzymes have been successfully employed for the stereo- and regioselective hydroxylation of cyclobutylamine and bicyclo[1.1.1]pentylamine derivatives. acs.org This approach could be adapted for the synthesis of this compound by identifying or engineering a suitable P450 enzyme that can selectively hydroxylate the C-2 position of the propyl chain of Probenecid. The metabolism of Probenecid in vivo is known to involve hydroxylation, suggesting that enzymes capable of this transformation exist. drugbank.com

Stereoselective Synthesis of Enantiomers

Given that the hydroxylation at the C-2 position of the propyl chain creates a chiral center, this compound exists as a pair of enantiomers, (R)-2-Hydroxy Probenecid and (S)-2-Hydroxy Probenecid. The stereoselective synthesis of these individual enantiomers is critical for investigating their distinct biological activities.

Enzymatic approaches are particularly well-suited for stereoselective synthesis. For instance, fatty acid 2-hydroxylase (FA2H) is known to be stereospecific for the production of (R)-enantiomers of 2-hydroxy fatty acids. nih.gov While not directly applicable to Probenecid, this demonstrates the potential of enzymes to achieve high stereoselectivity. A similar enzymatic strategy could be developed for Probenecid by screening for or engineering an enzyme that preferentially produces one enantiomer of this compound.

Alternatively, stereoselective chemical synthesis methods can be employed. This often involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. For example, the stereoselective synthesis of sterically hindered amines has been achieved using N-isopropylsulfinylimines as chiral starting materials, highlighting the power of this approach for creating enantiopure compounds. rsc.org A similar strategy could be envisioned for the synthesis of the individual enantiomers of this compound, potentially starting from a chiral precursor or employing a chiral reagent to introduce the hydroxyl group stereoselectively.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

The synthesis of derivatives of this compound is a key strategy for elucidating its structure-activity relationships (SAR). By systematically modifying the structure of the molecule and evaluating the impact on its biological activity, researchers can identify the key chemical features responsible for its effects.

Design and Synthesis of this compound Analogs

The design and synthesis of analogs of this compound can involve modifications at various positions of the molecule. This allows for a comprehensive exploration of the chemical space around the parent compound.

Systematic SAR exploration has been successfully applied to other drug molecules, such as the uric acid transporter 1 (URAT1) inhibitor benzbromarone. nih.govdovepress.com In these studies, analogs were synthesized by introducing different substituents at various positions of the benzbromarone scaffold to understand their impact on potency and selectivity. nih.govdovepress.com A similar approach can be applied to this compound. For example, analogs could be synthesized with modifications to the aromatic ring, the sulfonamide group, or the alkyl side chain. The synthesis of Probenecid analogs with different functionalities has been reported, providing a foundation for creating a library of this compound derivatives. researchgate.netresearchgate.netijpsonline.com

The following table provides examples of potential analog designs for SAR studies of this compound:

| Modification Site | Potential Modifications | Rationale for SAR Study |

| Aromatic Ring | Introduction of electron-donating or electron-withdrawing groups | To investigate the influence of electronic effects on activity. |

| Sulfonamide Group | Replacement with other acidic functional groups (e.g., carboxylic acid, tetrazole) | To explore the importance of the sulfonamide moiety for biological interactions. |

| Propyl Chain | Variation of chain length, introduction of branching, or replacement with cyclic structures | To probe the steric and conformational requirements of the binding site. |

| Hydroxyl Group | Esterification, etherification, or replacement with other functional groups (e.g., amino, thiol) | To determine the role of the hydroxyl group in binding and activity. |

Incorporation of Isotopic Labels (e.g., Deuterium) for Research Applications

Isotopic labeling, particularly with stable isotopes like deuterium (²H or D), is an invaluable tool in pharmaceutical research. researchgate.netbocsci.com The synthesis of isotopically labeled this compound, such as this compound-d6, allows for a range of applications in research. pharmaffiliates.com

Deuterated compounds are chemically identical to their non-deuterated counterparts but have a higher mass. This property makes them useful as internal standards in quantitative bioanalytical assays, such as those using mass spectrometry. nih.gov By adding a known amount of the deuterated analog to a biological sample, the concentration of the unlabeled drug or metabolite can be accurately determined.

The synthesis of deuterated this compound would likely involve the use of deuterated starting materials or reagents in the synthetic sequence. For example, to synthesize this compound-d6, where six deuterium atoms are incorporated, a deuterated version of a key intermediate would be required.

| Isotopically Labeled Compound | CAS Number | Molecular Formula | Molecular Weight | Application |

| This compound-d6 | 1330180-97-6 | C₁₃H₁₃D₆NO₅S | 307.40 | Internal standard for bioanalytical methods, metabolic stability studies. pharmaffiliates.com |

Spectroscopic and Chromatographic Characterization in Research Synthesis

The characterization of this compound, a primary metabolite of Probenecid, is crucial for confirming its identity and purity following research synthesis. This process relies on a combination of advanced spectroscopic and chromatographic techniques to elucidate its molecular structure and separate it from related compounds.

Spectroscopic Analysis

Spectroscopic methods are indispensable for the structural confirmation of synthesized this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed information about the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are fundamental tools for verifying the structure of this compound. researchgate.netmdpi.com In the ¹H NMR spectrum, characteristic signals would confirm the presence of the dipropyl groups, the aromatic ring protons, and importantly, the new methine and methyl protons of the 2-hydroxypropyl side chain. mdpi.com The ¹³C NMR spectrum would similarly show distinct peaks corresponding to the carbon atoms of the benzoic acid moiety, the propyl groups, and the newly introduced hydroxylated side chain. mdpi.com

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound. The technique is sensitive enough for the analysis of metabolites in complex biological matrices. researchgate.net In research, deuterium-labeled analogs like this compound-D6 are often synthesized and used as internal standards to improve the accuracy and precision of mass spectrometry and liquid chromatography analyses. veeprho.compharmaffiliates.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis helps identify the functional groups present in the molecule. For this compound, the spectrum would exhibit characteristic absorption bands. Key vibrations include those for the C=O of the carboxylic acid, the O-H stretch from both the carboxyl and the new hydroxyl group, C-N stretching, and the symmetric and asymmetric S=O stretching of the sulfonamide group. mdpi.com Research on probenecid salts has identified characteristic peaks for the parent structure at approximately 1686 cm⁻¹ (C=O), 2964 cm⁻¹ (O-H), 1284 cm⁻¹ (C-N), and 1341 cm⁻¹ (S=O). mdpi.com

Table 1: Spectroscopic Characterization Data for this compound and Related Compounds

| Technique | Compound | Observed Characteristics / Key Findings | Reference(s) |

|---|---|---|---|

| ¹H & ¹³C NMR | Probenecid Derivatives | Used to confirm the structure of synthesized hybrids, identifying protons and carbons of the dipropyl groups and benzoic acid backbone. | researchgate.netmdpi.com |

| Mass Spectrometry | This compound-D6 | Used as an internal standard for accurate quantification in mass spectrometry and liquid chromatography. | veeprho.compharmaffiliates.com |

| FTIR | Probenecid | Characteristic peaks observed at 1686 cm⁻¹ (C=O), 2964 cm⁻¹ (O-H), 1284 cm⁻¹ (C-N), and 1341 cm⁻¹ (S=O). | mdpi.com |

Chromatographic Separation

Chromatographic techniques are essential for the purification of synthesized this compound and for its quantitative analysis in various samples. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used method for the analysis of probenecid and its metabolites. nih.govimpactfactor.org Separation is typically achieved on a C18 column. researcher.lifeajphr.comoup.com Mobile phases often consist of a mixture of an aqueous buffer (such as phosphate buffer) and an organic solvent like acetonitrile or methanol. oup.comnih.gov Detection is commonly performed using a UV detector at wavelengths around 254 nm or 272 nm. impactfactor.orgoup.comresearchgate.net A study developed a specific RP-HPLC assay for the simultaneous determination of probenecid and its glucuronide conjugate, highlighting the method's utility in separating structurally similar compounds. nih.gov

Thin-Layer Chromatography (TLC): TLC is a valuable technique for monitoring the progress of synthesis reactions and assessing the purity of the final product. oup.comacs.org Separation is carried out on plates precoated with silica gel. oup.com For instance, a solvent system of benzene-ethyl acetate-acetic acid (7:3:1) has been successfully used to purify probenecid metabolites. acs.org Another system using ethyl acetate–methanol–33% ammonia (8:1:1) was employed to separate probenecid from other compounds. oup.com

Table 2: Chromatographic Methods for the Analysis of this compound and Related Compounds

| Technique | Method Details | Application | Reference(s) |

|---|---|---|---|

| RP-HPLC | Stationary Phase: C18 columnMobile Phase: Phosphate buffer (pH 5) and acetonitrile (70:30, v/v)Detection: UV at 254 nm | Separation of Probenecid and related compounds. | oup.com |

| RP-HPLC | Stationary Phase: Hyperclone 5µ BDS C18Mobile Phase: Acetonitrile and Ammonium Formate Buffer (40:60, pH 3.0)Detection: UV at 272 nm | Simultaneous estimation of Probenecid and other drugs. | impactfactor.org |

| TLC | Stationary Phase: Silica gel G.F₂₅₄Mobile Phase: Ethyl acetate–methanol–33% ammonia (8:1:1, by volume)Detection: UV at 254 nm | Separation of Probenecid from other active ingredients and degradation products. | oup.com |

| TLC | Stationary Phase: Silica gel GMobile Phase: Benzene-ethyl acetate-acetic acid (7:3:1) | Purification of Probenecid metabolites. | acs.org |

Table 3: List of Chemical Compounds

| Compound Name | Molecular Formula | CAS Number |

|---|---|---|

| This compound | C₁₃H₁₉NO₅S | Not Available |

| This compound-D6 | C₁₃H₁₃D₆NO₅S | 1330180-97-6 |

| Probenecid | C₁₃H₁₉NO₄S | 57-66-9 |

| Acetonitrile | C₂H₃N | 75-05-8 |

| Methanol | CH₄O | 67-56-1 |

| Benzene | C₆H₆ | 71-43-2 |

| Ethyl acetate | C₄H₈O₂ | 141-78-6 |

| Acetic acid | C₂H₄O₂ | 64-19-7 |

Metabolic Pathways and Biotransformation of Probenecid Yielding 2-hydroxy Probenecid

Identification and Characterization of Enzymes Mediating 2-Hydroxylation

The formation of 2-hydroxy probenecid is catalyzed by specific enzyme systems within the body, primarily located in the liver.

The hydroxylation of probenecid's side chain is mediated by microsomal oxidative enzymes. nih.gov In vitro studies using liver preparations from various species, including rats, mice, and humans, have confirmed that metabolism is limited to the side chain, involving hydroxylation at the 2- and 3-positions. nih.gov The involvement of multiple forms of these microsomal enzymes is suggested by experimental data showing varied metabolic rates influenced by factors such as pretreatment with enzyme inducers (e.g., phenobarbital), the presence of enzyme inhibitors, and changes in the ionic strength and composition of buffers. nih.gov This indicates a complex enzymatic process rather than a single enzyme pathway.

Cytochrome P450 (CYP) enzymes, a superfamily of heme-thiolate monooxygenases, are central to the Phase I metabolism of a vast number of drugs. nih.govchemisgroup.us These enzymes are primarily located in the liver and are responsible for catalyzing oxidation, reduction, and hydrolysis reactions. nih.govice-biosci.com The major human CYP isoforms involved in drug metabolism include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5, which collectively metabolize over 90% of clinically used drugs. nih.gov

While probenecid undergoes oxidative metabolism consistent with CYP-mediated reactions, specific CYP isoforms responsible for the formation of this compound are not definitively identified in the available research. Probenecid has been studied in the context of its effect on various CYP enzymes, acting as an inhibitor of CYP2C9 and an inducer of CYP2C8 and CYP3A4. drugbank.com However, its role as a substrate for specific isoforms in the 2-hydroxylation pathway remains an area for further investigation. Studies using immortalized human hepatocytes have employed probenecid as a negative control, demonstrating it does not induce CYP1A2 or CYP3A4. xenotech.com

In addition to the well-known Cytochrome P450 system, other non-CYP enzymes can play a significant role in drug metabolism. nih.govannualreviews.org These include enzymes like aldehyde oxidase (AO), carboxylesterases (CES), and uridine diphosphate-glucuronosyltransferases (UGTs), which can become major metabolic routes, particularly for compounds with low turnover in liver microsomes. nih.gov Hepatocytes are a valuable in vitro tool for identifying such non-CYP mediated pathways. nih.gov While a specific non-CYP enzyme, the orphan esterase ABHD10, has been found to modulate the acyl glucuronidation of probenecid, its involvement in the 2-hydroxylation pathway has not been established. annualreviews.org The contribution of non-CYP oxidative enzymes to the formation of this compound is not clearly detailed in current literature.

Cytochrome P450 (CYP) Isoform Involvement

In Vitro Metabolic Studies of Probenecid to this compound

In vitro models are essential for characterizing the metabolic fate of drugs like probenecid, providing a controlled environment to study the formation of metabolites such as this compound.

Subcellular fractions from the liver are standard tools for investigating drug metabolism. researchgate.net Liver microsomes, which are enriched with endoplasmic reticulum-bound enzymes like CYPs and UGTs, and S9 fractions, which contain both microsomal and cytosolic enzymes, are commonly used. researchgate.netoup.com

The metabolism of probenecid has been extensively studied using these preparations from rat, mouse, and human livers. nih.gov These in vitro systems have successfully demonstrated the formation of hydroxylated metabolites, including this compound. nih.gov Such studies are crucial for predicting in vivo metabolic pathways and for understanding inter-species differences in drug metabolism. nih.govnih.gov For instance, in humans, the oxidative pathway is as significant as glucuronidation, whereas other species may favor one pathway over the other. nih.gov

Table 1: Summary of In Vitro Metabolic Studies of Probenecid using Subcellular Fractions

| In Vitro System | Species Source | Key Findings Related to Hydroxylation | Reference |

| Liver Microsomes | Rat, Mouse, Human | Demonstrated side-chain hydroxylation at the 2- and 3-positions. | nih.gov |

| Liver S9 Fractions | Rat, Mouse, Human | Confirmed metabolism involves mono-N-depropylation and hydroxylation. | nih.gov |

| Hepatic Microsomes | General Use | Standard model for Phase I liver metabolism studies, including oxidation reactions. | researchgate.net |

| Hepatic S9 Fractions | General Use | Used to assess metabolism involving both microsomal and cytosolic enzymes. | oup.comnih.gov |

Cellular models offer a more integrated system for metabolic studies, retaining both Phase I and Phase II enzyme activities. Primary hepatocytes are considered a gold standard but are limited by availability and inter-donor variability. google.com

Immortalized human hepatocyte cell lines, such as Fa2N-4 cells, have emerged as a reproducible alternative. xenotech.com These cells are derived from normal primary human hepatocytes and maintain many critical liver functions, including the expression and inducibility of drug-metabolizing enzymes. xenotech.com Probenecid has been used in studies with Fa2N-4 cells, typically as a negative control to demonstrate the cells' ability to differentiate between inducers and non-inducers of specific CYP enzymes like CYP1A2 and CYP3A4. xenotech.comxenotech.com While these studies confirm that probenecid interacts with these cellular systems, their primary focus was on enzyme induction rather than the specific quantification of this compound formation.

Hepatic and Renal Preparations (e.g., S9 fractions, microsomes)

Species-Specific Differences in 2-Hydroxylation Metabolism

The metabolism of probenecid, particularly through oxidation of its n-propyl side chains, exhibits significant variation across different species. nih.gov This divergence in metabolic pathways affects the profile and quantity of metabolites produced, including this compound, which is chemically identified as p-(2-hydroxypropyl N-propylsulfamoyl) benzoic acid. nih.gov

In humans, the metabolic fate of probenecid is balanced between two primary routes: glucuronide conjugation of the carboxylic acid group and oxidation of the side chain. nih.govchemicalbook.in The oxidative pathway, which yields hydroxylated metabolites like this compound, is considered as significant as the glucuronidation pathway. nih.gov

Research highlights distinct metabolic preferences in various animal models:

Rats and Monkeys : In these species, oxidation is the favored metabolic pathway for probenecid. nih.gov This suggests a potentially higher production of hydroxylated metabolites, such as this compound, compared to other species where different pathways dominate. A study conducted on rhesus monkeys found that the fraction of a probenecid dose excreted as 2-hydroxy metabolites remained constant even with increasing doses of the parent drug. karger.com

Dogs : In contrast, the major metabolic route for probenecid in dogs is conjugation. nih.gov This implies that side-chain oxidation leading to this compound is a less prominent pathway in this species.

These species-specific metabolic profiles are crucial for extrapolating toxicological and pharmacological data from animal studies to humans.

Table 1: Predominant Metabolic Pathways of Probenecid in Different Species

| Species | Primary Metabolic Pathway(s) | Significance of 2-Hydroxylation | Reference |

|---|---|---|---|

| Human | Oxidation and Glucuronidation | The oxidative pathway is as important as glucuronidation. | nih.gov |

| Rat | Oxidation | Oxidation is the favored pathway. | nih.gov |

| Monkey | Oxidation | Oxidation is the favored pathway. | nih.govkarger.com |

| Dog | Conjugation | Oxidation is a less dominant pathway compared to conjugation. | nih.gov |

Factors Modulating this compound Formation

The biotransformation of probenecid into this compound is a dynamic process influenced by various internal and external factors. The activity of metabolic enzymes and the presence of other chemical compounds can significantly alter the rate of its formation.

Enzyme Induction and Inhibition Effects

The formation of this compound occurs via phase 1 metabolism, specifically through the oxidation of the alkyl side chains of the probenecid molecule. mdpi.com This reaction is catalyzed by the cytochrome P450 (CYP450) mixed-function oxidase system. nih.gov Consequently, any substance that induces or inhibits these enzymes can modulate the production of this compound.

Enzyme Induction : Probenecid itself has been shown to have enzyme-inducing properties. nih.gov It can stimulate its own metabolism and that of other compounds by increasing the activity of the mixed-function oxidase system. nih.govnih.gov For instance, probenecid has been noted to induce CYP3A4. researchgate.net This induction could potentially lead to an accelerated rate of probenecid hydroxylation, thereby increasing the formation of this compound.

Enzyme Inhibition : Conversely, the inhibition of CYP450 enzymes can decrease the rate of this compound formation. Probenecid is known to be an inhibitor of certain enzymes, such as Cytochrome P450 2C9 (CYP2C9). drugbank.com While this inhibition affects the metabolism of other drugs that are substrates for CYP2C9, it also implies that co-administration of other CYP2C9 inhibitors could potentially slow down probenecid's own oxidative metabolism. drugbank.compharmgkb.org The interplay between probenecid and the CYP450 system is complex, as the drug can act as a substrate, an inducer, and an inhibitor.

Influence of Co-administered Compounds on Formation Rates

The rate of this compound formation can be altered by the concurrent administration of other drugs. This is often due to competition for the same metabolic enzymes or renal transport mechanisms. medscape.com Probenecid is an inhibitor of organic anion transporters (OATs), which affects the elimination of many drugs. fda.govexplorationpub.com This interaction can lead to increased plasma concentrations of co-administered drugs, which may, in turn, compete with probenecid for metabolic enzymes, thus affecting its conversion to this compound.

Numerous drugs interact with probenecid's metabolic and excretion pathways. While these interactions are often studied from the perspective of the co-administered drug's increased concentration, they also have implications for probenecid's own metabolic fate.

Table 2: Examples of Compounds Interacting with Probenecid's Metabolic/Excretion Pathways

| Interacting Drug/Class | Nature of Interaction | Potential Impact on this compound Formation | Reference |

|---|---|---|---|

| Methotrexate | Probenecid decreases renal tubular secretion of methotrexate. | Competition for metabolic enzymes or transporters could alter probenecid metabolism. | phebra.com |

| Penicillins | Probenecid competitively inhibits the renal excretion of penicillins. | This classic interaction highlights the competition for organic anion transporters. | wikipedia.org |

| Ketoprofen | Probenecid increases plasma concentrations of ketoprofen. | Shared metabolic or transport pathways may lead to altered probenecid hydroxylation. | fda.gov |

| Indomethacin | Probenecid increases plasma concentrations of indomethacin. | Competition for elimination pathways could influence probenecid's metabolic rate. | fda.gov |

| Rifampin | Rifampin is a strong CYP inducer. | Co-administration could accelerate the metabolism of probenecid, potentially increasing this compound formation. | phebra.comd-nb.info |

| Fluconazole | Fluconazole is a strong CYP2C19 and moderate CYP2C9 inhibitor. | Inhibition of CYP enzymes involved in probenecid oxidation could decrease the formation of this compound. | d-nb.info |

The co-administration of strong enzyme inducers like rifampin or inhibitors like fluconazole can significantly impact the plasma concentrations of drugs metabolized by the CYP450 system. d-nb.info By extension, these agents are expected to modulate the rate at which probenecid is hydroxylated to form this compound.

Molecular and Cellular Pharmacology of 2-hydroxy Probenecid Preclinical Focus

Interactions with Membrane Transporters

Research into the specific interactions of 2-Hydroxy Probenecid, a metabolite of Probenecid, with various membrane transporters is limited. While the parent compound, Probenecid, is well-characterized as an inhibitor of several transporter families, specific preclinical data focusing solely on the this compound metabolite is not extensively available in the public scientific literature. Probenecid itself is known to be metabolized in the liver into several compounds, including active hydroxylated metabolites. nih.gov However, detailed pharmacological studies delineating the distinct transporter interaction profile of the this compound metabolite are scarce.

Organic Anion Transporter (OAT) Family Interactions (OAT1, OAT3, OAT4)

The parent compound, Probenecid, is a classical and potent inhibitor of the Organic Anion Transporter (OAT) family, particularly OAT1 and OAT3. fda.govnih.govsolvobiotech.com This inhibition is the basis for some of its clinical applications, such as increasing the plasma concentrations of certain antibiotics. medicinesinformation.co.nz Probenecid exhibits competitive inhibition of OAT1 and OAT3. amazonaws.com While it is plausible that its metabolite, this compound, also interacts with these transporters, specific studies to characterize the nature and potency of these interactions are not widely reported.

Substrate Affinity and Transport Kinetics

There is a lack of specific data in the scientific literature detailing the substrate affinity (Km) and transport kinetics (Vmax) of this compound for the OAT1, OAT3, and OAT4 transporters. Studies have focused primarily on the parent compound, Probenecid.

Interaction of this compound with OAT Family Transporters (Substrate Kinetics)

| Transporter | Substrate Affinity (Km) | Maximum Transport Rate (Vmax) |

|---|---|---|

| OAT1 | Data not available | Data not available |

| OAT3 | Data not available | Data not available |

| OAT4 | Data not available | Data not available |

Inhibitory Potency and Mechanism of Action

Inhibitory Potency of this compound on OAT Family Transporters

| Transporter | Inhibitory Potency (IC50/Ki) | Mechanism of Action |

|---|---|---|

| OAT1 | Data not available | Data not available |

| OAT3 | Data not available | Data not available |

| OAT4 | Data not available | Data not available |

Organic Cation Transporter (OCT) Family Interactions (OCT1, OCT2, OCT3)

While the parent compound Probenecid is primarily known for its interaction with anion transporters, it has also been shown to inhibit Organic Cation Transporters (OCTs). nih.gov However, there is no specific information available regarding the interaction of the this compound metabolite with OCT1, OCT2, or OCT3.

Interaction of this compound with OCT Family Transporters

| Transporter | Finding |

|---|---|

| OCT1 | Data not available |

| OCT2 | Data not available |

| OCT3 | Data not available |

Multidrug and Toxin Extrusion (MATE) Protein Interactions (MATE1, MATE2-K)

The parent compound, Probenecid, has been studied for its interaction with Multidrug and Toxin Extrusion (MATE) proteins. For instance, one study found that Probenecid did not inhibit MATE2-K-mediated transport of a probe substrate. nih.gov There is a lack of specific data concerning the interaction of the this compound metabolite with MATE1 and MATE2-K.

Interaction of this compound with MATE Proteins

| Transporter | Finding |

|---|---|

| MATE1 | Data not available |

| MATE2-K | Data not available |

Pannexin 1 (Panx1) Hemichannel Modulation

Probenecid is a known inhibitor of Pannexin 1 (Panx1) hemichannels. wikipedia.orgoup.comresearchgate.net This action is independent of its effects on organic anion transporters. The inhibition of Panx1 by Probenecid has been characterized, with reported IC50 values around 150 µM in certain experimental systems. There are no specific studies available that have investigated the modulatory effect of the this compound metabolite on Panx1 hemichannels.

Modulation of Pannexin 1 by this compound

| Transporter | Finding | Inhibitory Potency (IC50) |

|---|

| Pannexin 1 (Panx1) | Data not available | Data not available |

Transient Receptor Potential Vanilloid 2 (TRPV2) Channel Modulation

Preclinical studies have identified probenecid as a modulator of the Transient Receptor Potential Vanilloid 2 (TRPV2) channel, a non-selective cation channel involved in various physiological processes. mdpi.comcellphysiolbiochem.com TRPV2 channels are expressed in the brain, sensory neurons, macrophages, and cardiomyocytes, where they play a role in sensing high temperatures, mechanical stimuli, and various ligands. mdpi.comcellphysiolbiochem.comcellphysiolbiochem.com

Initially described as a potent and selective agonist of TRPV2, probenecid has been shown to activate these channels, leading to an influx of calcium ions (Ca²⁺) and subsequent activation of Ca²⁺-dependent signaling pathways. mdpi.comnih.govmedchemexpress.comphysiology.org This activation has been observed in various cell types, including sensory neurons and pancreatic β-cells. mdpi.comphysiology.org For instance, in sensory neurons, probenecid-induced activation of TRPV2 is linked to nociceptive-type reactions. mdpi.com

Blood-Brain Barrier Transport Mechanisms and Modulation

Probenecid is known to interact with the blood-brain barrier (BBB), a highly selective semipermeable border that separates the circulating blood from the brain's extracellular fluid. mdpi.comnih.gov Due to its high lipid solubility, probenecid can diffuse freely across the BBB. mdpi.com However, its primary impact on the central nervous system (CNS) environment stems from its interaction with active transport systems. mdpi.comnih.gov

Specifically, probenecid is a well-known inhibitor of organic anion transporters (OATs), particularly OAT1 and OAT3, which are expressed on the endothelial cells of the BBB and the epithelial cells of the choroid plexus. mdpi.comnih.govresearchgate.net These transporters are part of an efflux system that actively removes a wide range of endogenous metabolites and xenobiotics from the brain. nih.govacs.org By blocking these transporters, probenecid can significantly increase the concentration and prolong the half-life of various drugs and endogenous compounds within the CNS. mdpi.comnih.govacs.org For example, co-administration of probenecid has been shown to increase the brain levels of N-acetylcysteine and the active metabolite of AV-101, 7-chlorokynurenic acid. nih.govacs.org

While probenecid is metabolized to this compound, specific data on how this metabolite interacts with BBB transport mechanisms is not detailed in the available research. mdpi.com The parent compound, probenecid, is also actively transported out of the brain, a process that can be saturated at higher concentrations. mdpi.com This inhibition of efflux transporters is a key mechanism by which probenecid modulates the neuropharmacokinetics of other substances. mdpi.comresearchgate.net

Enzyme Modulation and Intracellular Signaling Pathways

Investigation of Carbonic Anhydrase Inhibition

Derivatives of probenecid have been synthesized and investigated as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. scispace.comresearchgate.nettandfonline.com These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications. tandfonline.commdpi.com

Studies on novel amide derivatives of probenecid have shown that these compounds can act as atypical inhibitors of specific human carbonic anhydrase (hCA) isoforms. scispace.com For instance, some probenecid-based compounds have demonstrated strong, nanomolar-range inhibitory activity against the transmembrane isoforms hCA IX and XII, which are often overexpressed in tumors, while showing significantly less activity against the ubiquitous cytosolic isoforms hCA I and II. mdpi.com This suggests a potential for developing isoform-selective inhibitors based on the probenecid scaffold. The mechanism of inhibition by these tertiary sulfonamides is considered atypical compared to classical sulfonamide inhibitors. scispace.com However, specific inhibitory data for the this compound metabolite against any carbonic anhydrase isoform are not provided in the reviewed literature.

Studies on Alpha-Amylase Inhibition

The direct inhibitory effect of this compound on alpha-amylase has not been documented in the provided research. Alpha-amylase is a key enzyme in the digestive system that breaks down complex carbohydrates like starch into simpler sugars. nih.govwikipedia.org

However, synthetic derivatives of probenecid have been explored as potential alpha-amylase inhibitors. nih.govnih.govresearchgate.netresearchgate.net For example, a 1,3,4-oxadiazole–phthalimide hybrid derived from probenecid (PESMP) was synthesized and showed good inhibitory activity against α-amylase, with an IC₅₀ value of 10.60 ± 0.16 μg/mL, which is comparable to the standard inhibitor acarbose (IC₅₀ = 8.80 ± 0.21 μg/mL). nih.govresearchgate.net Another study on S-alkylphthalimide-oxadiazole-benzenesulfonamide hybrids derived from probenecid also reported α-amylase inhibition, with one hybrid showing an IC₅₀ value of 76.92 ± 0.19 μg/mL. nih.govresearchgate.net These findings indicate that the probenecid structure can serve as a scaffold for designing new synthetic α-amylase inhibitors, though this research does not extend to its natural metabolites. nih.govnih.gov

Modulation of Cyclooxygenase-2 (COX-2) Pathways

Preclinical research has demonstrated that probenecid can modulate the cyclooxygenase-2 (COX-2) pathway. nih.govsemanticscholar.orgbiomolther.orgnih.gov COX-2 is an enzyme that is typically induced during inflammation and plays a crucial role in the synthesis of prostaglandins, which are key inflammatory mediators. dost.gov.phdrugbank.com

In a study using RAW264.7 cells, probenecid was found to inhibit the expression of COX-2 induced by lipopolysaccharide (LPS). nih.govsemanticscholar.orgbiomolther.org This inhibition was observed to be a downstream effect of the compound's impact on other signaling molecules. Specifically, the study indicated that probenecid's inhibition of COX-2 is linked to its ability to suppress the generation of reactive oxygen species (ROS) and the phosphorylation of c-Jun N-terminal kinase (JNK). nih.govsemanticscholar.orgbiomolther.orgnih.govmdpi.com By inhibiting the JNK pathway, probenecid interferes with the signaling cascade that leads to the upregulation of COX-2 expression during an inflammatory response. semanticscholar.orgmdpi.commdpi.com These findings suggest that probenecid possesses anti-inflammatory properties by targeting the JNK/COX-2 axis. nih.govbiomolther.org There is no specific information available on the role of the this compound metabolite in this pathway.

Impact on Reactive Oxygen Species (ROS) Generation and Scavenging

Probenecid has been shown to have a significant impact on the generation of reactive oxygen species (ROS). mdpi.comnih.govbiomolther.org ROS are chemically reactive molecules containing oxygen, such as superoxide radicals and hydrogen peroxide, which at high levels can cause cellular damage through oxidative stress. nih.gov

In preclinical models, probenecid effectively inhibits the production of ROS. mdpi.comnih.govbiomolther.org Studies in RAW264.7 macrophage-like cells demonstrated that probenecid dose-dependently reduced ROS levels induced by lipopolysaccharide (LPS). nih.govbiomolther.org Fluorescence microscopy confirmed that probenecid treatment suppressed ROS production, with the most significant inhibition observed at a concentration of 100 μM. nih.gov The mechanism for this antioxidant effect is linked to the inhibition of upstream signaling pathways, including the JNK pathway. nih.govsemanticscholar.orgbiomolther.orgnih.gov By inhibiting ROS generation, probenecid can mitigate oxidative stress and its downstream consequences, such as the activation of inflammatory pathways involving COX-2. nih.govbiomolther.org This suggests that probenecid's therapeutic potential may be partly due to its ability to reduce oxidative stress. nih.govsemanticscholar.org The specific contribution of the this compound metabolite to ROS scavenging or inhibition of generation has not been detailed.

Involvement in c-Jun N-terminal Kinase (JNK) Signaling

Preclinical research has identified the c-Jun N-terminal kinase (JNK) signaling pathway as a significant molecular target of probenecid. nih.govmdpi.com The JNK pathway, a subset of the mitogen-activated protein kinase (MAPK) superfamily, is integral to regulating cellular processes such as proliferation, apoptosis, and survival. mdpi.comscientificarchives.com Viruses, for instance, can manipulate JNK signaling to facilitate their replication. mdpi.com

Studies have demonstrated that probenecid can inhibit the phosphorylation of JNK. nih.govbiomolther.org In the context of respiratory syncytial virus (RSV) infection in A549 human respiratory epithelial cells, probenecid was shown to inhibit the virus-induced phosphorylation of JNKs. mdpi.com This inhibition extends to the downstream phosphorylation of c-Jun, a key component of the AP-1 transcription complex essential for viral replication. mdpi.com The activation of c-Jun is a canonical result of JNK signaling, where JNKs mediate its activation through post-translational phosphorylation. mdpi.com

This inhibitory action on the JNK pathway is not limited to virology models. In studies on osteoclastogenesis, lipopolysaccharide (LPS)-induced phosphorylation of JNK in RAW264.7 cells was significantly reduced by probenecid. nih.govbiomolther.org This finding points to JNK being an important molecular target in the anti-osteoclastogenic effects of probenecid, as JNK activation is considered an essential regulator of osteoclast differentiation. nih.govbiomolther.org The evidence suggests that by inhibiting JNK phosphorylation, probenecid can modulate cellular responses in various pathological processes, including inflammation and viral infections. nih.govmdpi.com

Effects on Cellular Energetics and Homeostasis

Probenecid has been shown to interfere with cellular energy production by affecting mitochondrial oxidative phosphorylation. nih.gov Research using isolated rat kidney cortex mitochondria revealed that probenecid acts as an uncoupler of this fundamental process. nih.gov At concentrations of 1 mM and higher, probenecid was observed to increase the resting state (state 4) of respiration while simultaneously decreasing ADP-stimulated respiration (state 3). nih.gov

This dual effect leads to a reduction in the respiratory control ratio. nih.gov At higher concentrations, probenecid also demonstrated an inhibitory effect on the respiratory chain itself. nih.gov The mechanism is thought to be related to the lipophilic nature of probenecid, which may cause membrane disordering. nih.gov Unlike pure protonophores, probenecid is classified as a structural uncoupler that impairs multiple steps of oxidative phosphorylation, an action similar to that of detergents or mechanical disruptors. nih.gov This interference with mitochondrial respiration is a key aspect of its cellular activity, potentially explaining some of its broader inhibitory effects observed in cellular research. nih.gov

The effects of probenecid on mitochondrial function directly translate to significant impacts on cellular energy currency and electrical homeostasis. Studies have shown that probenecid causes a concentration-dependent reduction in cellular ATP levels. nih.gov In isolated rat kidney proximal tubular cells, a significant decrease in ATP content was observed after a 30-minute incubation with probenecid at concentrations of 1 mM and higher. nih.gov The generation of ATP is a primary function of mitochondria, and its disruption is a critical indicator of mitochondrial dysfunction. researchgate.netmdpi.com

In parallel with the reduction in ATP, probenecid induces depolarization of the plasma membrane. nih.gov This effect was observed immediately after the addition of the drug to proximal tubular cells. nih.gov Membrane potential is crucial for numerous cellular functions, and its maintenance depends on ion gradients established by ATP-dependent pumps. libretexts.org The depolarization caused by probenecid is likely a consequence of its effects on mitochondrial function and subsequent ATP depletion, as well as potential direct effects on membrane integrity due to its lipophilic character. nih.gov Some research also indicates that probenecid can mediate the release of ATP from cells like neurons and glia through Panx1 hemichannels. nih.gov

Research on Mitochondrial Oxidative Phosphorylation

Preclinical Models of Biological Activity

The biological activities of probenecid have been investigated in various in vitro models, providing insights into its mechanisms at a cellular level. A prominent area of this research is in osteoclastogenesis, the process of osteoclast differentiation which is critical in bone remodeling and pathological bone loss. nih.govsemanticscholar.org Using RAW264.7 macrophage cells, a well-established model for osteoclast precursors, studies have shown that probenecid inhibits osteoclast formation. nih.govnih.gov It exerts this anti-osteoclastogenic activity by inhibiting key signaling pathways, including the JNK pathway, and by reducing the generation of reactive oxygen species (ROS) and the expression of cyclooxygenase-2 (COX-2). nih.govbiomolther.orgsemanticscholar.org

In the context of neuroinflammation, another area of active investigation, probenecid has demonstrated anti-inflammatory effects. spandidos-publications.comnih.gov Neuroinflammation is a key feature in the pathogenesis of neurodegenerative conditions like Parkinson's disease. balkanmedicaljournal.org In vitro models using cell lines such as BV2 microglia are employed to study these inflammatory responses. balkanmedicaljournal.org Probenecid has been shown to inhibit the production of pro-inflammatory enzymes and cytokines in such models. nih.gov For example, in a mouse model of Parkinson's disease induced by MPTP/probenecid, paeonol treatment was shown to decrease damage from neuroinflammation. spandidos-publications.com These studies highlight probenecid's potential to modulate inflammatory processes within the central nervous system. nih.govspandidos-publications.com

Table 1: Summary of Probenecid's Effects in In Vitro Osteoclastogenesis Models

| Cell Line | Inducing Agent | Probenecid Concentration | Observed Effects | Reference |

|---|---|---|---|---|

| RAW264.7 | Lipopolysaccharide (LPS) | 0.1 - 100 µM | Dose-dependent reduction in ROS levels. | nih.gov |

| RAW264.7 | Lipopolysaccharide (LPS) | 0.1 - 100 µM | Inhibition of JNK phosphorylation. | nih.govbiomolther.org |

| RAW264.7 | Lipopolysaccharide (LPS) | 0.1 - 100 µM | Inhibition of COX-2 expression. | nih.govsemanticscholar.org |

Animal models have been instrumental in evaluating the in vivo effects of probenecid. The Syrian hamster has been a key preclinical model for studying SARS-CoV-2, as the animals develop a respiratory disease with some similarities to human COVID-19. nih.govmdpi.com In this model, probenecid demonstrated potent activity, significantly blocking SARS-CoV-2 replication. nih.gov When hamsters infected with SARS-CoV-2 were treated with probenecid, they exhibited dramatically reduced lung viral titers, with a 4–5-log reduction compared to untreated controls. nih.gov However, it is noteworthy that another study using the hamster model did not observe a reduction in viral RNA, highlighting the need to understand inter-lab differences in preclinical assays. nih.gov

Probenecid has also been utilized extensively in animal models of nephropathy to provide mechanistic insights. nih.govnih.gov Rodent models are frequently used to study diabetic kidney disease. jetir.orgcreative-bioarray.com In the Pkd1RC/RC mouse model of autosomal dominant polycystic kidney disease (ADPKD), a six-week treatment with probenecid was found to be beneficial in male mice, reducing cyst size and renal hypertrophy. nih.gov Furthermore, probenecid is often used in rat models to inhibit organic anion transporters (OATs), thereby altering the renal clearance of various compounds and helping to identify biomarkers for transporter-mediated drug-drug interactions. nih.gov In a mouse model of chronic kidney disease, probenecid was used to increase uremic toxicity to study its effects on skeletal muscle mitochondrial energetics. jci.org

Table 2: Selected Findings from Animal Model Investigations with Probenecid

| Animal Model | Condition Studied | Key Findings with Probenecid | Reference |

|---|---|---|---|

| Syrian Hamster | SARS-CoV-2 Infection | 4–5-log reduction in lung virus titers compared to controls. | nih.gov |

| Pkd1RC/RC Mouse | Autosomal Dominant Polycystic Kidney Disease (ADPKD) | Reduced cyst area and kidney to body weight ratio in male mice. | nih.gov |

| Rat | Pharmacokinetics (OAT inhibition) | Increased blood concentration and decreased renal clearance of the OAT substrate furosemide. | nih.gov |

Preclinical Pharmacokinetics and Pharmacodynamics of 2-hydroxy Probenecid

Disposition Kinetics in Preclinical Animal Models

Preclinical studies, primarily in animal models such as rats, dogs, and monkeys, are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities and their metabolites. erbc-group.comepo-berlin.comresearchgate.net While specific data for 2-Hydroxy Probenecid administered directly is scarce, its kinetics are inferred from studies of its parent compound, probenecid.

Following the administration of probenecid, it is rapidly and completely absorbed. mims.com Subsequently, it undergoes metabolism to form this compound. mims.com The distribution of this metabolite is influenced by its physicochemical properties. Probenecid itself is highly lipid-soluble, allowing it to diffuse across the blood-brain barrier. mdpi.com While tissue concentrations of probenecid and its metabolites are generally lower than plasma concentrations, their ability to interact with transporters in various tissues is a key aspect of their disposition. nih.gov In preclinical studies with dogs, probenecid showed a volume of distribution at a steady state of 0.46 +/- 0.07 L/kg. nih.gov

This compound, like its parent compound, is subject to elimination through both renal and hepatic pathways. drugbank.com The metabolites of probenecid are primarily eliminated via the urine. mims.comphebra.com Both probenecid and its oxidized metabolites, including this compound, are substrates for active secretion by the proximal renal tubule. phebra.com However, these metabolites have a lower affinity for plasma proteins compared to the parent drug, which results in their faster excretion. mdpi.comnih.gov The renal excretion of probenecid and its metabolites is dependent on urinary pH. nih.govphebra.com Biliary excretion also plays a role in the elimination of drugs and their metabolites, particularly for compounds actively transported into the bile. frontiersin.orgresearchgate.net

Absorption and Distribution Patterns

Relationship to Parent Compound Pharmacokinetics in Research Models

The pharmacokinetics of this compound are intrinsically linked to those of probenecid. Probenecid is metabolized in the liver to several active metabolites, including monohydroxylated compounds like this compound. mims.com These metabolites retain some of the uricosuric activity of the parent compound. However, they are generally excreted more rapidly than probenecid due to lower plasma protein binding. mdpi.comnih.gov In dogs, the plasma concentration of probenecid follows a biphasic decline after intravenous administration, fitting a two-compartment model. nih.gov The formation and subsequent elimination of this compound contribute to this pharmacokinetic profile. Studies in monkeys have shown that the urinary excretion rates of probenecid and its metabolites are dependent on urine flow. researchgate.net

Plasma Protein Binding Characteristics in Preclinical Species

Probenecid is extensively bound to plasma proteins, primarily albumin, with binding percentages reported between 85-95%. mims.commdpi.com In contrast, its oxidized metabolites, which include this compound, exhibit lower binding affinity to plasma proteins. mdpi.comnih.gov A study in dogs demonstrated that probenecid's protein binding was between 80-88% at the concentrations observed in vivo. nih.gov This high degree of protein binding for the parent compound influences its distribution and half-life, while the lower binding of its metabolites facilitates their more rapid elimination. nih.gov

Below is a table summarizing the plasma protein binding of probenecid in various species, which influences the unbound fraction of its metabolite, this compound.

| Species | Protein Binding (%) | Reference |

| Human | 75-95% | wikipedia.org |

| Dog | 80-88% | nih.gov |

Note: Specific binding data for this compound is limited; the data reflects the parent compound, with sources indicating metabolites have lower binding.

Pharmacodynamic Consequences of Transporter or Enzyme Modulation in Preclinical Settings

The primary pharmacodynamic effect of this compound, inherited from its parent compound, is the modulation of transporters, particularly OATs. nih.gov Like probenecid, its metabolites can block the tubular secretion of organic acids, although they are less potent. mdpi.com This action is the basis for probenecid's use in increasing the plasma concentration of certain drugs, such as some antibiotics. drugbank.com In preclinical models, this transporter inhibition has been well-documented. For example, probenecid inhibits OAT3, which can lead to drug-drug interactions. nih.govresearchgate.net Studies using sandwich-cultured rat hepatocytes have shown that probenecid can inhibit the biliary excretion of other compounds by targeting transporters like the multidrug resistance-associated protein 2 (MRP2). frontiersin.org

The table below details some of the transporters affected by probenecid, and by extension its active metabolites, in preclinical models.

| Transporter | Species/Model | Effect | Reference |

| OAT1/OAT3 | Rat | Inhibition of furosemide transport | nih.gov |

| OAT3 | In vitro | Inhibition of baricitinib uptake | nih.gov |

| MRP2 | Rat Hepatocytes | Inhibition of biliary excretion | frontiersin.org |

| P-glycoprotein | In vitro | Substrate | frontiersin.org |

Analytical Methodologies and Reference Standards for 2-hydroxy Probenecid Research

Development and Validation of Quantitative Analytical Methods

The quantification of 2-Hydroxy Probenecid in biological samples is predominantly achieved through advanced chromatographic techniques. The choice of method often depends on the required sensitivity, selectivity, and the nature of the biological matrix being analyzed.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a cornerstone for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity and specificity. nih.gov For compounds like this compound, LC-MS/MS methods are developed to be robust, accurate, and reliable, enabling the investigation of efficacy and toxicity in preclinical and clinical studies. chromatographytoday.com

The development of a sensitive and dependable LC-MS/MS method allows for the targeted quantitation of pharmaceutical compounds in complex biological fluids. chromatographytoday.com This is particularly crucial for metabolites, which may be present at very low concentrations. The process typically involves optimizing chromatographic separation to resolve the analyte from endogenous matrix components and other potential interferences. ojp.gov Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and is essential for achieving the low limits of quantification needed for pharmacokinetic studies. nih.gov

A common approach involves solid-phase extraction (SPE) to clean up the sample and concentrate the analyte before injection into the LC-MS/MS system. mdpi.com Chromatographic separation is often achieved using a reversed-phase column, such as a C18 column, with a gradient mobile phase. nih.govmdpi.com The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which offers high selectivity and sensitivity for quantitative analysis. researchgate.net

Table 1: Example Parameters for LC-MS/MS Analysis of Probenecid and Related Compounds

| Parameter | Example Condition | Reference |

| Chromatography System | Waters ultra-performance liquid chromatography | nih.gov |

| Mass Spectrometer | Waters Xevo TQ-XS MS | nih.gov |

| Ionization Source | Electrospray ionization (ESI) | nih.gov |

| Column | Acquity UPLC® HSS T3 (1.8 μm, 100×1 mm) | nih.gov |

| Mobile Phase A | 0.1% formic acid in water | nih.gov |

| Mobile Phase B | 0.1% formic acid in acetonitrile | nih.gov |

| Flow Rate | 50 μL/min | nih.gov |

| Injection Volume | 1 μL | nih.gov |

High-Performance Liquid Chromatography (HPLC) with various detection methods

While LC-MS/MS is the gold standard for bioanalysis, High-Performance Liquid Chromatography (HPLC) coupled with other detectors is also a valuable tool. HPLC methods have been developed for the simultaneous estimation of Probenecid and other drugs in pharmaceutical formulations. nih.govajphr.com These methods are often validated according to International Council for Harmonisation (ICH) guidelines to ensure accuracy, precision, linearity, and robustness. nih.govijrps.com

Detection methods for HPLC can include ultraviolet (UV) detection, which is suitable for compounds with a chromophore. nih.gov For instance, a rapid HPLC method for the determination of Probenecid in biological fluids utilized UV detection at 254 nm. nih.gov Fluorescence detection can also be employed and may offer higher sensitivity for certain analytes. nih.gov The choice of detector depends on the physicochemical properties of this compound and the required sensitivity of the assay.

Application of Stable Isotope-Labeled this compound as an Internal Standard

The use of a stable isotope-labeled (SIL) internal standard is a critical component of quantitative bioanalysis by LC-MS/MS. wuxiapptec.com A SIL internal standard, such as this compound-D6, is a form of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., deuterium). veeprho.com This compound has nearly identical chemical and physical properties to the analyte, meaning it behaves similarly during sample extraction, chromatography, and ionization. wuxiapptec.com

By adding a known amount of the SIL internal standard to each sample at the beginning of the analytical process, it is possible to correct for variability in sample preparation and matrix effects, which can suppress or enhance the analyte signal. wuxiapptec.com The concentration of the analyte is determined by calculating the ratio of the analyte's response to the internal standard's response. This approach significantly improves the accuracy and precision of the quantitative results. wuxiapptec.com Deuterium-labeled analogs of Probenecid and its metabolites are commonly used for this purpose in pharmacokinetic research and therapeutic drug monitoring. veeprho.commedchemexpress.com

Chromatographic Purity Assessment and Impurity Profiling

Impurity profiling is a crucial aspect of pharmaceutical development and quality control, aiming to detect, identify, and quantify any impurities present in a drug substance or product. ajrconline.orgajprd.com The presence of impurities can affect the safety and efficacy of a drug. ajprd.com Regulatory bodies like the ICH have established guidelines for the control of impurities. ajprd.com

For this compound, chromatographic purity assessment would involve using high-resolution techniques like HPLC or LC-MS to separate the main compound from any related substances, such as isomers, degradation products, or by-products from its synthesis or the metabolism of Probenecid. biomedres.usnih.gov Hyphenated techniques, which combine separation and spectroscopic methods (e.g., LC-MS, GC-MS), are particularly powerful for both separating and structurally identifying impurities. ajrconline.org The goal is to ensure that the level of any impurity is below the established safety thresholds. ajprd.com

Reference Standard Qualification for Research Applications

A reference standard is a highly purified and well-characterized substance used as a benchmark for analytical measurements. For research involving this compound, a qualified reference standard is essential for the validation of analytical methods and for ensuring the accuracy of experimental results. clearsynth.com

The qualification of a reference standard involves a comprehensive characterization of the material to confirm its identity, purity, and potency. aragenbio.com This process is guided by regulatory guidelines such as ICH Q7. aragenbio.com The characterization data typically includes information on its chemical structure, physicochemical properties, and the results of purity analysis. clearsynth.com Reputable suppliers provide a Certificate of Analysis (CoA) with their reference standards, which details this information. The use of a qualified reference standard, such as those provided by pharmacopoeias or certified suppliers, is a prerequisite for conducting reliable and reproducible research. lgcstandards.com

Future Research Directions and Translational Implications Preclinical Perspective

Exploration of 2-Hydroxy Probenecid as a Pharmacological Tool

The unique interactions of this compound with cellular machinery position it as a valuable tool for investigating fundamental biological processes. Its ability to modulate specific transporters and influence cellular pathways offers researchers a means to dissect complex physiological and pathological mechanisms.

Probe for Investigating Specific Transporter Functions

Probenecid is well-documented as an inhibitor of various organic anion transporters (OATs), which play a crucial role in the renal excretion of numerous drugs and endogenous compounds. drugbank.comnih.govd-nb.infomedsafe.govt.nz This inhibitory action, which increases the plasma concentration of co-administered drugs like certain antibiotics, has been a cornerstone of its clinical use. saintlukeskc.orgmims.com Like its parent compound, this compound is implicated in the modulation of these transport systems.

Future preclinical research can leverage this compound as a specific probe to investigate the function and substrate specificity of individual OAT isoforms. By comparing the inhibitory profiles of probenecid and its hydroxylated metabolite, researchers can gain a more nuanced understanding of transporter-drug interactions. This could be instrumental in predicting and mitigating drug-drug interactions for new chemical entities. ich.orgceon.rs For instance, studies could explore its differential effects on OAT1 and OAT3, which are critical for the disposition of many pharmaceuticals. nih.govceon.rs

Tool for Studying Cellular Pathways (e.g., oxidative stress, inflammation)

Emerging evidence suggests that beyond transporter inhibition, probenecid and potentially its metabolites can influence key cellular pathways, including those related to oxidative stress and inflammation. Probenecid has been shown to inhibit the generation of reactive oxygen species (ROS) and affect downstream signaling molecules like cyclooxygenase 2 (COX-2) and c-Jun N-terminal kinase (JNK). nih.gov Oxidative stress and inflammation are deeply implicated in the pathogenesis of numerous diseases, from neurodegenerative disorders to cardiovascular conditions. spandidos-publications.comoaepublish.comnih.gov

This compound could serve as a valuable research tool to further elucidate the mechanisms by which this class of compounds exerts its anti-inflammatory and antioxidant effects. dovepress.com Preclinical studies could investigate its impact on specific inflammatory and oxidative stress markers in various cell and animal models of disease. This could reveal novel therapeutic targets and pathways for conditions where these processes are dysregulated.

Potential for Modulating Drug-Drug Interactions at a Mechanistic Level

The primary mechanism of probenecid-induced drug-drug interactions is the competitive inhibition of renal tubular secretion. mims.com This leads to increased plasma concentrations and prolonged half-lives of co-administered drugs that are substrates of organic anion transporters. drugbank.comfda.gov

Future preclinical investigations should focus on characterizing the specific contribution of this compound to these interactions. By studying its inhibitory potency (IC50) against a panel of clinically relevant drug transporters and comparing it to that of probenecid, a clearer picture of its role in altering the pharmacokinetics of other drugs can be established. This is particularly important for drugs with a narrow therapeutic index, where even minor changes in plasma concentration can have significant clinical consequences. Such mechanistic studies will be invaluable for developing predictive models of drug interactions. ich.org

Research into Potential Bioactivity as a Standalone Compound or Prodrug

While much of the focus has been on its role as a metabolite, there is growing interest in the potential intrinsic bioactivity of this compound. It is plausible that this compound may possess unique pharmacological properties distinct from its parent drug.

Preclinical research is warranted to screen this compound for a range of biological activities. This could include its potential as an anti-inflammatory, antioxidant, or neuroprotective agent. nih.govnih.govmdpi.com Furthermore, the concept of developing this compound or its derivatives as prodrugs is an intriguing possibility. A prodrug strategy could be employed to enhance its bioavailability, target-specific delivery, or prolong its duration of action. asm.orgresearchgate.net For example, a recent study explored a mutual prodrug of febuxostat and probenecid to address hyperuricemia and oxidative stress. researchgate.net

Computational and In Silico Approaches in this compound Research

Computational methods are increasingly integral to modern drug discovery and development, offering a time- and cost-effective means to predict and rationalize experimental findings.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful in silico tools that can provide atomic-level insights into the interaction between a ligand and its target protein. tandfonline.combiorxiv.orgacs.orgmdpi.com These techniques can be applied to study the binding of this compound to various transporters and enzymes.

By creating computational models of this compound in complex with proteins like OATs, researchers can predict its binding affinity, identify key interacting amino acid residues, and understand the structural basis for its inhibitory activity. nih.govmdpi.com MD simulations can further elucidate the dynamic nature of these interactions and the stability of the ligand-protein complex over time. frontiersin.orgnih.govmdpi.com This information is invaluable for the rational design of new molecules with improved potency and selectivity.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as powerful tools for elucidating the electronic structure, reactivity, and geometric properties of molecules like this compound. These computational methods allow for the theoretical investigation of molecular characteristics that are fundamental to understanding its behavior and interactions at a subatomic level.

DFT calculations are employed to determine the optimized molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable energetic state. From this optimized structure, various electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated. researchgate.net These maps visualize the electrostatic potential on the electron density surface of the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Such information is invaluable for predicting how this compound might interact with biological receptors and transporters. For instance, studies on Probenecid derivatives have utilized DFT to analyze intermolecular interactions and hydrogen bonding synthons, which are critical for crystal engineering and understanding polymorphism. researchgate.netresearchgate.net

The computational approaches for studying Probenecid and its derivatives typically involve specific functionals and basis sets. For example, the B3LYP functional combined with a 6-31G(d,p) basis set is commonly used for geometry optimization and interaction energy calculations. mdpi.com More advanced calculations might use different functionals or larger basis sets, such as M06/6-311G(d,p), to achieve higher accuracy for specific properties like electronic spectra. mdpi.com These theoretical calculations provide a foundational, atom-level understanding that complements experimental findings.

Table 1: Representative Parameters in Quantum Chemical Calculations for Probenecid Analogs

| Parameter | Method/Basis Set | Purpose | Reference |

|---|---|---|---|

| Geometry Optimization | DFT / B3LYP/6-31G* | To find the lowest energy, most stable molecular structure. | nih.gov |

| Electronic Properties (HOMO/LUMO) | DFT / M06/6-311G(d,p) | To assess chemical reactivity and stability. | mdpi.com |

| Molecular Electrostatic Potential (MEP) | DFT / 0.002 au electron density envelope | To identify sites for electrophilic and nucleophilic attack. | researchgate.netnih.gov |

| Interaction Energy | DFT / B3LYP/6-31G(d,p) | To calculate the strength of intermolecular interactions, such as hydrogen bonds. | mdpi.com |

Predictive Modeling for Transporter Interactions

Predictive modeling, particularly through physiologically based pharmacokinetic (PBPK) models, is essential for forecasting the interactions of this compound with drug transporters. Given that its parent compound, Probenecid, is a well-established inhibitor of several organic anion transporters (OATs), especially OAT1 and OAT3, these models are critical for predicting potential drug-drug interactions (DDIs). researchgate.netnih.gov

PBPK models integrate in vitro data with physiological information to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. For this compound, this involves using experimentally determined parameters, such as its half-maximal inhibitory concentration (IC50) against specific transporters, within the model framework. researchgate.netnih.gov These models can then predict how the co-administration of this compound might alter the pharmacokinetics of other drugs that are substrates of these transporters.

For example, PBPK modeling has been successfully used to reproduce the clinical DDI between Probenecid and the OAT3 substrate baricitinib. researchgate.netnih.gov By incorporating the in vitro IC50 value of Probenecid for OAT3, the model accurately predicted a twofold increase in the area under the concentration-time curve (AUC) of baricitinib. researchgate.netnih.gov This approach allows for the quantitative prediction of changes in key pharmacokinetic parameters like renal clearance (CLr) and AUC. researchgate.net

These predictive models are valuable tools in preclinical development. They can be used to evaluate DDI risks for new chemical entities that may be co-administered with drugs known to be OAT substrates. researchgate.net The models can simulate various scenarios to assess the clinical relevance of an observed in vitro transporter inhibition. Static models and more complex, dynamic PBPK models have demonstrated good predictability for renal transporter-mediated DDIs involving Probenecid, with predicted AUC changes often falling within 50% of observed clinical values. researchgate.net This predictive power helps in making informed decisions during drug development, potentially reducing the need for extensive clinical DDI studies.

Table 2: Examples of Predictive Modeling for Probenecid Transporter Interactions

| Victim Drug | Transporter | Model Type | Key Input Parameter | Predicted Outcome | Reference |

|---|---|---|---|---|---|

| Baricitinib | OAT3 | PBPK | Probenecid in vitro IC50: 4.4 µM | ~2-fold increase in baricitinib AUC | researchgate.netnih.gov |